molecular formula C22H20ClN3O2S2 B2800844 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 689262-98-4

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2800844
CAS No.: 689262-98-4
M. Wt: 457.99
InChI Key: CBUVENQVEJUAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research into the chemical structure "2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide" and similar derivatives has primarily focused on their synthesis and potential antitumor activities. A study conducted by Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, which displayed potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. Some of these compounds exhibited activity nearly as potent as doxorubicin, a widely used chemotherapeutic agent, highlighting their significance in the search for new antitumor drugs (Hafez & El-Gazzar, 2017).

Crystal Structure and Molecular Interaction

Another aspect of research on such compounds involves understanding their crystal structures and molecular interactions. Subasri et al. (2016) analyzed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, noting the compounds' folded conformation and intramolecular hydrogen bonding, which stabilize the structure. This structural insight is crucial for designing drugs with specific molecular targets (Subasri et al., 2016).

Potential in Photovoltaic Efficiency and Drug Design

Furthermore, the photovoltaic efficiency and ligand-protein interactions of related benzothiazolinone acetamide analogs were explored by Mary et al. (2020), indicating potential applications beyond medicinal chemistry. The study suggested these compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs), displaying good light harvesting efficiency and non-linear optical activity. Moreover, molecular docking studies revealed interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting a method for drug design (Mary et al., 2020).

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-14-11-18-20(30-14)21(28)26(12-15-5-3-2-4-6-15)22(25-18)29-13-19(27)24-17-9-7-16(23)8-10-17/h2-10,14H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUVENQVEJUAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.